2-Bromo-4-chloro-3-methyl-1-nitrobenzene
Overview
Description
2-Bromo-4-chloro-3-methyl-1-nitrobenzene is an aromatic compound with a benzene ring substituted with bromine, chlorine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3-methyl-1-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:
Bromination: Introduction of a bromine atom using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Chlorination: Introduction of a chlorine atom using chlorine (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Methylation: Introduction of a methyl group using a Friedel-Crafts alkylation reaction with methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃).
Nitration: Introduction of a nitro group using a nitration reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-3-methyl-1-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions where the nitro group acts as an electron-withdrawing group, facilitating the substitution of other groups on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO₄)
Common Reagents and Conditions
Bromination: Br₂/FeBr₃
Chlorination: Cl₂/FeCl₃
Methylation: CH₃Cl/AlCl₃
Nitration: HNO₃/H₂SO₄
Reduction: H₂/Pd-C
Oxidation: KMnO₄
Major Products Formed
Reduction: 2-Bromo-4-chloro-3-methyl-1-aminobenzene
Oxidation: 2-Bromo-4-chloro-3-carboxy-1-nitrobenzene
Scientific Research Applications
2-Bromo-4-chloro-3-methyl-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs due to its potential biological activity.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-3-methyl-1-nitrobenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile in aromatic substitution reactions, where the nitro group withdraws electrons, making the benzene ring more susceptible to nucleophilic attack.
Reduction and Oxidation: The nitro and methyl groups can undergo reduction and oxidation reactions, respectively, altering the compound’s chemical properties and reactivity
Comparison with Similar Compounds
2-Bromo-4-chloro-3-methyl-1-nitrobenzene can be compared with other similar compounds such as:
2-Bromo-4-chloro-1-nitrobenzene: Lacks the methyl group, which affects its reactivity and applications.
2-Bromo-4-methyl-1-nitrobenzene: Lacks the chlorine group, which affects its chemical properties.
4-Chloro-3-methyl-1-nitrobenzene: Lacks the bromine group, which affects its reactivity in substitution reactions
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, pharmaceuticals, and materials science. Its unique chemical properties and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-bromo-1-chloro-2-methyl-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGIVSFDNQDZOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513788 | |
Record name | 2-Bromo-4-chloro-3-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80026-21-7 | |
Record name | 2-Bromo-4-chloro-3-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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